molecular formula C16H14ClN3O2 B2613258 6-Chloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-YL)pyridine-2-carboxamide CAS No. 1436272-30-8

6-Chloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-YL)pyridine-2-carboxamide

Cat. No.: B2613258
CAS No.: 1436272-30-8
M. Wt: 315.76
InChI Key: LOMRDVGUKXYYIY-UHFFFAOYSA-N
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Description

6-Chloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-YL)pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chloro group at the 6th position of the quinoline ring, a methyl group at the 1st position, and a pyridine-2-carboxamide moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-YL)pyridine-2-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Gould-Jacobs reaction, which involves the cyclization of an aniline derivative with a β-ketoester in the presence of a dehydrating agent such as phosphorus oxychloride.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Pyridine-2-carboxamide Moiety: The pyridine-2-carboxamide moiety can be introduced through the reaction of the quinoline derivative with pyridine-2-carboxylic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-YL)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group in the quinoline ring can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) can be used under anhydrous conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

    Substitution Reactions: Formation of various substituted quinoline derivatives.

    Reduction Reactions: Formation of quinoline alcohols.

    Oxidation Reactions: Formation of quinoline carboxylic acids or other oxidized products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Explored for its potential therapeutic applications in treating infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-YL)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    6-Chloroquinoline Derivatives: Compounds with similar structures but different substituents at the 1st and 2nd positions.

    Pyridine-2-carboxamide Derivatives: Compounds with variations in the quinoline ring or other substituents.

Uniqueness

6-Chloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-YL)pyridine-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

6-chloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-20-13-7-6-11(9-10(13)5-8-15(20)21)18-16(22)12-3-2-4-14(17)19-12/h2-4,6-7,9H,5,8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMRDVGUKXYYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=NC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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